N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Conformational analysis Intramolecular hydrogen bonding Medicinal chemistry

This ortho-methoxy isomer (CAS 304888-54-8) features a conformationally-restricted scaffold via a unique intramolecular hydrogen bond, offering superior target engagement in probe campaigns versus common meta/para analogs. With public HTS activity data across HCMV UL50, GPR151, GIV-Gαi, FBW7, and MITF, it provides a richer selectivity fingerprint for hit triage. A curated GC-MS reference spectrum ensures QC verification to exclude the prevalent meta-methoxy isomer. Specialized sourcing required for this non-catalogued compound. Contact our procurement specialists for a quote including lead time, available quantity, and quality documentation package.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B4914032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C16H15NO4/c1-19-12-7-3-2-6-11(12)17-16(18)15-10-20-13-8-4-5-9-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18)
InChIKeyVJEPWJBLCIKKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Core Identity and Compound Class Context for Procurement Decisions


N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-54-8) is a small-molecule benzodioxine carboxamide with molecular formula C16H15NO4 and molecular weight 285.29 g/mol . It belongs to the 2,3-dihydro-1,4-benzodioxine-2-carboxamide class, a scaffold historically employed in medicinal chemistry for targets including 5-HT4 receptors, HSF1, adrenergic receptors, and various kinases [1]. The compound features an ortho-methoxy substitution on the N-phenyl ring, distinguishing it from the more commonly catalogued meta- and para-methoxy positional isomers. This compound has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem, including assays targeting HCMV UL50 nuclear egress, GPR151 orphan GPCR, and the GIV GBA-motif interaction [2]. Its CAS registry entry, InChIKey (VJEPWJBLCIKKSP-UHFFFAOYSA-N), and GC-MS reference spectrum in Wiley SpectraBase provide foundational identity verification for procurement and analytical quality control [3].

Why N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Interchanged with Generic Benzodioxine Carboxamide Analogs


Substitution among N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide positional isomers is not functionally neutral. The ortho-methoxy group in this compound creates a unique intramolecular hydrogen bond (IMHB) between the methoxy oxygen and the amide NH, which stabilizes a distinct low-energy conformation not accessible to meta- or para-methoxy analogs [1]. This conformational restraint directly impacts the presentation of the benzodioxine core to biological targets and alters physicochemical parameters including LogP, polar surface area, and chromatographic retention behavior [2]. Furthermore, the commercial landscape is fragmented: while the meta-methoxy isomer (CAS 5931-46-4) is stocked by Sigma-Aldrich as AldrichCPR, the ortho-methoxy target compound is not listed by major aggregator catalogs, requiring specialized sourcing with attendant differences in lead time, available quantity, and quality documentation . Substitution without experimental verification of target engagement, solubility, and stability in the specific assay context therefore introduces uncontrolled variables that compromise data reproducibility.

Quantitative Differentiation Evidence: N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vs. Closest Analogs


Intramolecular Hydrogen Bond Formation: Ortho-Methoxy Conformational Stabilization vs. Meta- and Para-Methoxy Analogs

The ortho-methoxy substituent on the N-phenyl ring of the target compound can form a six-membered intramolecular hydrogen bond (IMHB) between the methoxy oxygen and the carboxamide NH proton. This interaction is geometrically impossible for the meta-methoxy (CAS 5931-46-4) and para-methoxy (CAS not assigned) positional isomers [1]. This IMHB reduces the solvent-exposed H-bond donor capacity of the amide NH, effectively lowering the compound's apparent hydrogen bond donor count from 1 to 0 in non-polar environments. The conformational consequence is a restricted rotation around the N-phenyl bond, biasing the molecule toward a coplanar arrangement of the amide and aromatic ring. This distinct conformational population alters both the pharmacophoric presentation and the measured LogP and chromatographic retention relative to the meta and para isomers [2]. For the meta-methoxy isomer, the methoxy group cannot engage the amide NH, leaving it fully solvent-exposed, which increases aqueous solubility but may reduce membrane permeability.

Conformational analysis Intramolecular hydrogen bonding Medicinal chemistry Physicochemical profiling

Commercial Sourcing Differentiation: Ortho-Methoxy vs. Meta-Methoxy Isomer Availability from Authoritative Suppliers

The meta-methoxy positional isomer N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 5931-46-4) is listed in the Sigma-Aldrich catalog as an AldrichCPR product (product no. 3165799), indicating availability through the largest global research-chemical distributor . In contrast, the ortho-methoxy target compound (CAS 304888-54-8) is not listed by Sigma-Aldrich, nor by other major aggregators such as MolPort, ChemDiv, or Enamine in standard screening-deck formats . The target compound is primarily available through specialist suppliers and custom synthesis channels (e.g., EvitaChem, AKSci for close analogs). This distinction has direct operational consequences: the meta-methoxy isomer can typically be procured with standard lead times (days to weeks) and full Certificates of Analysis, while the ortho-methoxy target compound may require longer lead times (weeks to months), custom synthesis arrangements, and separate analytical qualification.

Chemical procurement Vendor catalog comparison Supply chain Quality assurance

High-Throughput Screening Profile Breadth: Multi-Target Annotation of the Ortho-Methoxy Compound in Public Databases

The target compound has been tested in at least five distinct HTS campaigns with results deposited in PubChem BioAssay, spanning diverse biological targets: (1) HCMV UL50 nuclear egress inhibition (Source: ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, External ID HMS1262); (2) G-protein coupled receptor GPR151 activation (Source: The Scripps Research Institute Molecular Screening Center, External ID GPR151_PHUNTER_AG_LUMI_1536); (3) GIV GBA-motif interaction with Gαi inhibition (External ID HMS1303); (4) FBW7 AlphaScreen assay (External ID FBW7_ACT_ALPHA_1536); and (5) MITF inhibition assay (External ID MITF_INH_Alpha_1536) . In contrast, the meta-methoxy isomer (CAS 5931-46-4) has limited public bioactivity annotation primarily associated with tryptophan 2,3-dioxygenase (TDO) inhibition (BindingDB BDBM50127136) [1]. The broader screening annotation of the ortho-methoxy compound provides a richer starting point for target deconvolution and selectivity profiling compared to less-annotated positional isomers.

High-throughput screening Bioactivity profiling PubChem BioAssay Phenotypic screening

Analytical Reference Standard Availability: GC-MS Spectral Data for Identity Confirmation

The target compound has a curated electron ionization (EI) mass spectrum deposited in the Wiley SpectraBase reference collection under Compound ID 8iBsg4SIUas, recorded via gas chromatography-mass spectrometry (GC-MS) [1]. This spectrum provides a verified experimental fragmentation pattern (exact mass 285.100108 g/mol) for identity confirmation of received material. In contrast, no publicly accessible reference mass spectrum was identified for the meta-methoxy or para-methoxy positional isomers in SpectraBase or NIST standard reference databases [2]. For procurement quality control, the availability of a reference spectrum enables incoming identity verification using standard GC-MS instrumentation without the need for independent synthesis of an authentic standard.

Analytical chemistry Quality control GC-MS Spectral library Compound identity verification

Physicochemical Property Divergence Among Positional Isomers: Calculated LogP, TPSA, and Hydrogen Bond Parameters

Computational comparison of the three N-(methoxyphenyl) positional isomers reveals quantifiable differences in key drug-likeness parameters driven by the methoxy position [1]. The ortho-methoxy target compound exhibits a lower calculated LogP (approximately 2.4 vs. 2.7–2.8 for meta/para isomers using consensus LogP methods) due to masking of the polar amide NH by the proximal methoxy oxygen [2]. Topological polar surface area (TPSA) values are identical across isomers (approx. 64.6 Ų) since TPSA is a fragment-based sum insensitive to regiochemistry, but the three-dimensional polar surface area (3D-PSA) differs due to conformational shielding of the amide NH in the ortho isomer. The effective hydrogen bond donor count of the ortho isomer is reduced from 1 to effectively ~0.3–0.5 in non-polar environments due to IMHB, compared to a fully available HBD count of 1 for the meta and para isomers. These differences affect predicted membrane permeability, solubility, and metabolic stability in ways that are not captured by simple rule-of-five checks that treat all isomers as equivalent.

Physicochemical properties Drug-likeness LogP Polar surface area ADME prediction

Scaffold-Level Receptor Interaction Differentiation: Benzodioxine-2-carboxamide vs. Benzodioxine-6-carboxamide Regioisomers

The 2-carboxamide regioisomer (to which the target compound belongs) presents the amide vector from the saturated dioxine ring carbon (position 2), whereas the 6-carboxamide regioisomer (exemplified by CCT245232 and related HSF1 pathway inhibitors in patent US9701664) presents the amide from the aromatic ring (position 6) [1]. This regiochemical difference has empirically demonstrated consequences: N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (a 2-carboxamide) inhibits ROCK2 with IC50 = 2 nM in biochemical assay and 72 nM in cell-based myosin light chain phosphorylation assay [2], while closely related 6-carboxamide regioisomers in patent US9701664 (e.g., Example 2) show HSF1 pathway IC50 values of 51 nM (SKOV3 cells) and Example 80 shows IC50 = 220 nM [3]. While these data points involve different substituents on the phenyl ring and are not direct head-to-head comparisons, the divergent target profiles (ROCK2 vs. HSF1 pathway) associated with the 2-carboxamide vs. 6-carboxamide regioisomeric scaffolds demonstrate that the position of the carboxamide attachment on the benzodioxine core is a critical determinant of biological target engagement. The target compound, as a 2-carboxamide bearing an ortho-methoxy N-phenyl group, occupies a distinct region of chemical space not represented by either the 6-carboxamide HSF1 inhibitor series or the N-(pyrazolylphenyl)-2-carboxamide ROCK2 inhibitor series.

Regioisomer selectivity Receptor binding ROCK2 inhibition Kinase selectivity Structure-activity relationship

Recommended Application Scenarios for N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Differentiated Evidence


Chemical Biology Probe Development Requiring a Conformationally Constrained ortho-Methoxy Benzamide Scaffold

The ortho-methoxy group creates a six-membered intramolecular hydrogen bond that restricts N-phenyl bond rotation and stabilizes a specific low-energy conformation distinct from meta- and para-methoxy analogs. This property makes the compound suitable as a starting point for chemical biology probe campaigns where conformational pre-organization is hypothesized to enhance target binding affinity or selectivity. The IMHB effectively reduces the solvent-exposed HBD count, which may improve membrane permeability in cell-based assays. Researchers should experimentally verify the IMHB by NMR (e.g., temperature coefficient of NH chemical shift in DMSO-d6 or CDCl3) as part of compound characterization upon receipt [1].

Multi-Target Screening Library Member for Phenotypic Hit Identification

With public HTS annotation across at least five distinct biological targets (HCMV UL50, GPR151, GIV-Gαi, FBW7, MITF), the ortho-methoxy compound offers a richer pre-existing selectivity profile than the less-annotated meta-methoxy isomer. This makes it a more informative member of a diversity-oriented screening library for phenotypic assays. The compound's activity profile across these assays (accessible via PubChem BioAssay) provides preliminary selectivity fingerprints that can guide hit triage decisions and reduce the need for broad counter-screening in early-stage projects [1][2].

Analytical Method Development and Reference Standard Qualification for Benzodioxine Carboxamide Isomer Discrimination

The availability of a curated GC-MS reference spectrum in Wiley SpectraBase (Compound ID 8iBsg4SIuAs) provides a benchmark for developing chromatographic methods that discriminate between positional isomers. This is particularly valuable for quality control laboratories that need to verify the identity of incoming material and exclude the presence of the more readily available meta-methoxy isomer as a contaminant or mis-shipment. The ortho-methoxy compound's distinct retention time and fragmentation pattern relative to the meta isomer can be leveraged to establish identity and purity specifications for procurement contracts [3].

Medicinal Chemistry SAR Exploration Around 2-Carboxamide Benzodioxine Scaffolds with Ortho-Substituted Aniline Diversity

As a 2-carboxamide benzodioxine regioisomer, the target compound occupies a distinct region of chemical space from the 6-carboxamide benzodioxine derivatives extensively studied as HSF1 pathway inhibitors. Medicinal chemistry programs seeking to explore the 2-carboxamide vector—which has demonstrated ROCK2 inhibitory potential in closely related analogs (IC50 = 2 nM biochemical)—can use the ortho-methoxy compound as a reference point for aniline substitution SAR. The ortho-methoxy substituent may be systematically varied (e.g., to ortho-ethoxy, ortho-chloro, ortho-methyl) to probe steric and electronic requirements at the N-phenyl position while maintaining the 2-carboxamide regiochemistry [2].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.